2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Description
Core Structure and Substituent Arrangement
2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid features a bicyclic benzoxazine scaffold with the following key elements:
- Benzoxazine Core : A six-membered oxazine ring fused to a benzene ring, with oxygen at position 1 and nitrogen at position 4. The ring is partially saturated, with a single bond between carbons 3 and 4 (3,4-dihydro designation).
- Functional Groups :
- 3-Oxo Group : A ketone moiety at position 3, contributing to electron-withdrawing effects and potential tautomerism.
- 7-Carboxylic Acid : A carboxylic acid group at position 7, enabling acid-base behavior and hydrogen bonding.
- 2,4-Dimethyl Substituents : Methyl groups at positions 2 and 4, which influence steric and electronic properties.
The molecular formula is C₁₁H₁₁NO₄ , with a molecular weight of 221.21 g/mol .
| Substituent | Position | Chemical Role |
|---|---|---|
| Methyl (CH₃) | 2, 4 | Steric hindrance, electron-donating effects |
| Ketone (C=O) | 3 | Electron-withdrawing, tautomerism potential |
| Carboxylic Acid (COOH) | 7 | Hydrogen bonding, acid-base reactivity |
Electronic and Conformational Features
The benzoxazine core adopts a chair-like conformation in the oxazine ring, with the oxygen and nitrogen atoms in equatorial positions to minimize steric strain. The methyl groups at positions 2 and 4 create steric bulk, potentially restricting rotational freedom around the C2 and C4 axes.
The electron-withdrawing ketone at position 3 polarizes the adjacent C–N bond, enhancing the electrophilicity of the oxazine ring. Conversely, the methyl groups donate electron density via inductive effects, counteracting the electron-withdrawing influence of the ketone.
Properties
IUPAC Name |
2,4-dimethyl-3-oxo-1,4-benzoxazine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-6-10(13)12(2)8-4-3-7(11(14)15)5-9(8)16-6/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUSLSYXSROXDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Scheme 1: Synthesis of 1,4-Benzoxazinones via 2-Aminophenol and Chloroacetyl Chloride
- Reactants: 2-Aminophenol + Chloroacetyl chloride
- Solvent: Methyl isobutyl ketone (MIBK)
- Base: Aqueous sodium bicarbonate
- Conditions: Reflux
- Outcome: Formation of 1,4-benzoxazin-3(4H)-one core
Specific Preparation of 2,4-Dimethyl-Substituted Derivatives
For the preparation of 2,4-dimethyl substituted benzoxazinones, methyl substituents can be introduced via alkylation or by using appropriately substituted starting materials. One route involves the reaction of 2-aminophenol with substituted acyl chlorides or esters that already contain methyl groups at the desired positions.
Alkylation of Benzoxazinone Core
- The benzoxazinone core can be alkylated at the 2- and 4-positions using methylating agents under basic conditions.
- For example, methyl bromide or methyl iodide can be used in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF).
- This method allows selective introduction of methyl groups to obtain 2,4-dimethyl substitution.
Use of Substituted Precursors
- Alternatively, starting from 2-aminophenol derivatives already bearing methyl substituents at the 4-position can lead to regioselective synthesis of 2,4-dimethyl benzoxazinones.
- Reaction with acyl chlorides or anhydrides under the conditions described above yields the target compound.
Preparation of 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic Acid Core
The 7-carboxylic acid functionality can be introduced by starting with 2-aminophenol derivatives bearing a carboxyl group at the 5-position (which corresponds to the 7-position in the benzoxazine numbering). The cyclization reaction with acyl chlorides or anhydrides then forms the benzoxazinone ring with the carboxylic acid group intact.
Alternative Synthetic Routes
Reduction of Nitro Ethers
Reaction with Maleic Anhydride
- 1,4-Benzoxazinones with acetic acid substitution in the 2-position have been synthesized by reacting 2-aminophenols with maleic anhydride in a single step.
- This approach can be modified to introduce methyl substituents at desired positions by selecting appropriate maleic anhydride derivatives or subsequent methylation.
Reaction with α-Bromo-γ-butyrolactone
- 2-Hydroxyethyl-2,3-dihydro-1,4-benzoxazinones can be prepared by reacting 2-aminophenols with α-bromo-γ-butyrolactone in DMF with potassium carbonate or sodium hydride at room temperature, followed by reduction.
- This method can be adapted for functionalization at positions 2 and 4 with methyl groups.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Substituent Introduction | Yield & Notes |
|---|---|---|---|---|
| 1. Reaction of 2-aminophenol with chloroacetyl chloride | 2-Aminophenol, chloroacetyl chloride | MIBK, NaHCO₃, reflux | Base benzoxazinone core | High yield, widely used |
| 2. Alkylation of benzoxazinone core | Benzoxazinone intermediate | Methyl halides, K₂CO₃ or NaH, DMF | Methyl groups at 2- and 4-positions | Moderate to high yield, selective |
| 3. Reduction of nitro ethers | Potassium nitrophenoxides, 2-bromoesters | Fe/AcOH or Zn/NH₄Cl | Moderate yields | Useful for diverse substitution |
| 4. Reaction with maleic anhydride | 2-Aminophenol, maleic anhydride | Single-step reaction | Acetic acid substitution at C-2 | Simple, single-step |
| 5. Reaction with α-bromo-γ-butyrolactone | 2-Aminophenol, α-bromo-γ-butyrolactone | DMF, K₂CO₃ or NaH, room temp + reduction | Hydroxyethyl substitution at C-2 | Adaptable for further methylation |
Research Findings and Optimization Notes
- The reaction of 2-aminophenol with chloroacetyl chloride under mild basic aqueous conditions is the most straightforward and scalable method for the benzoxazinone core synthesis.
- Introduction of methyl groups at positions 2 and 4 is best achieved via selective alkylation or by using methyl-substituted precursors to avoid side reactions.
- Reduction of nitro ethers offers an alternative route but often results in moderate yields and requires careful control of reduction conditions.
- Functionalization at the 7-position with a carboxylic acid group is typically achieved by starting with appropriately substituted 2-aminophenols.
- Solvent choice, base strength, and temperature are critical parameters influencing yield and purity.
- Recent literature emphasizes the potential of palladium-copper catalyzed reactions and cyclocondensation strategies for constructing benzoxazine fused heterocycles, which may be adapted for derivatives like 2,4-dimethyl substituted compounds.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of benzoxazines. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation across various lines:
- Mechanism of Action : The benzoxazine scaffold has been associated with the modulation of signaling pathways involved in cancer progression. It acts as an agonist for retinoic acid receptor-related orphan receptors, enhancing T-cell activity in tumor microenvironments .
- Case Studies :
Anti-inflammatory Properties
Compounds derived from the benzoxazine structure have also exhibited anti-inflammatory effects. These properties are crucial for developing therapeutic agents for conditions characterized by chronic inflammation.
Neuroprotective Effects
There is emerging evidence suggesting that benzoxazine derivatives may possess neuroprotective properties. Research indicates that these compounds can potentially mitigate oxidative stress and neuronal cell death, making them candidates for treating neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid can be achieved through various methods:
- Condensation Reactions : Typically involves the reaction of substituted phenols with appropriate amines and carbonyl compounds.
- Cyclization Processes : These reactions often lead to the formation of the benzoxazine ring structure.
Data Tables
Mechanism of Action
The mechanism by which 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the keto group can participate in redox reactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes critical differences between the target compound and related benzoxazine derivatives:
Pharmacological and Functional Insights
- Anti-inflammatory Activity: Compounds like naphtha[1,2-e][1,3]oxazines exhibit notable anti-inflammatory effects due to sulfonamide moieties .
- Stability : Intramolecular hydrogen bonding in 3-oxo derivatives enhances thermal and hydrolytic stability, critical for drug formulation .
Biological Activity
2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a compound belonging to the benzoxazine family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on recent research findings.
- Molecular Formula : C11H11NO4
- Molecular Weight : 221.21 g/mol
- CAS Number : [insert CAS number if available]
Biological Activities
The biological activities of this compound have been studied in various contexts:
1. Antimicrobial Activity
Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. For instance, studies have shown that benzoxazine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
2. Anticancer Properties
Several studies have reported the anticancer potential of benzoxazine derivatives. The compound has been observed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro studies demonstrated that it could inhibit the proliferation of different cancer cell lines, suggesting its potential as a chemotherapeutic agent .
3. Anti-inflammatory Effects
Benzoxazine derivatives have shown promise in reducing inflammation. The compound appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. This activity suggests potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzoxazine derivatives, including this compound, revealed a broad spectrum of antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Benzoxazine A | 32 | Moderate |
| Benzoxazine B | 16 | Strong |
| 2,4-Dimethyl-Benzoxazine | 8 | Very Strong |
Case Study 2: Anticancer Activity
In vitro testing on human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a significant decrease in cell viability compared to controls. The IC50 value was calculated to be approximately 15 µM.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 15 | 50 |
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:
- Antimicrobial Action : Involves disruption of cellular membranes and inhibition of nucleic acid synthesis.
- Anticancer Mechanism : May include modulation of apoptosis-related proteins and inhibition of oncogenic pathways.
- Anti-inflammatory Action : Likely involves the suppression of NF-kB signaling pathways and reduction of reactive oxygen species (ROS) production.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C–N cyclization. Optimization involves adjusting catalyst loading (e.g., 5–10 mol% CuBr), solvent polarity (acetonitrile or DMF), and temperature (60–80°C). Reaction progress should be monitored via TLC or HPLC to maximize yield (typically 60–75%) .
Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?
- Methodological Answer : Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Purity assessment should combine melting point analysis (mp 143–146°C, as reported for analogous benzoxazine derivatives) , HPLC (C18 column, UV detection at 254 nm), and elemental analysis (±0.3% for C, H, N). Mass spectrometry (ESI-MS) confirms molecular weight .
Q. What spectroscopic methods are recommended for structural characterization of this benzoxazine derivative?
- Methodological Answer : Use <sup>1</sup>H and <sup>13</sup>C NMR to identify proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, carbonyl at δ 170–175 ppm). IR spectroscopy verifies the ketone (C=O stretch at ~1680 cm<sup>-1</sup>) and carboxylic acid (O–H stretch at 2500–3000 cm<sup>-1</sup>) functionalities. High-resolution mass spectrometry (HRMS) confirms the molecular formula (C11H11NO4) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electronic properties, such as HOMO-LUMO gaps, to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes in antihypoxic pathways), using crystal structure data (e.g., triclinic P1 system, α = 89.3°, β = 74.7°) .
Q. What strategies resolve contradictory data in biological activity assays involving this compound?
- Methodological Answer : Orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based normobaric hypoxia models) reduce variability. Ensure compound purity (>97% via HPLC) to exclude confounding impurities . Dose-response curves (1–100 µM) and statistical validation (ANOVA, p < 0.05) mitigate false positives. Compare results to structurally related antihypoxic agents (e.g., mexidole) for context .
Q. How should structure-activity relationship (SAR) studies be designed to identify the pharmacophore?
- Methodological Answer : Systematically modify substituents (e.g., methyl groups at positions 2 and 4, carboxylic acid at position 7) and test analogs in bioassays. For example, replacing the 4-methyl with ethyl or phenyl groups could alter lipophilicity and binding. Use in vitro models (e.g., bacterial resistance assays for antimicrobial SAR) and correlate results with computational ADMET predictions .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer : Cross-validate with certified reference standards (e.g., CAS RN 20825-89-2 for analogous benzoxazine derivatives) . Replicate synthesis and characterization under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Publish detailed experimental protocols (solvent grades, instrument calibration) to enhance reproducibility .
Experimental Design Considerations
Q. What in vitro and in vivo models are suitable for evaluating the biological activity of this compound?
- Methodological Answer : For antihypoxic activity, use murine models of normobaric hypoxia (10% O2 exposure) and measure survival rates. In vitro, assess reactive oxygen species (ROS) scavenging in neuronal cell lines via fluorescence probes (e.g., DCFH-DA). Include positive controls (e.g., ascorbic acid) and validate via Western blot for hypoxia-inducible factors (HIF-1α) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
